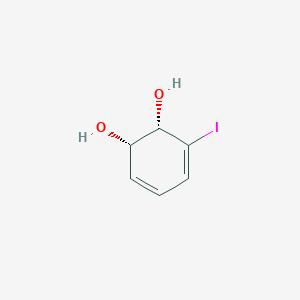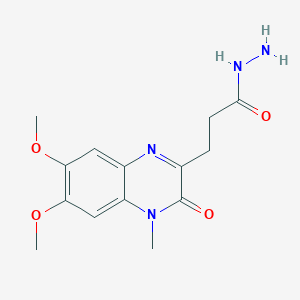
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is also known as DMQP and has been synthesized using different methods.
作用機序
The mechanism of action of DMQP is not fully understood. However, studies suggest that DMQP may exert its effects by modulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. DMQP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
生化学的および生理学的効果
DMQP has been found to have various biochemical and physiological effects. In vitro studies have shown that DMQP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various cell types. DMQP has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9. In vivo studies have shown that DMQP can reduce tumor growth in mice and improve cognitive function in rats.
実験室実験の利点と制限
One advantage of using DMQP in lab experiments is its potential as a multifunctional compound. DMQP has been found to have anticancer, neuroprotective, and anti-inflammatory properties, making it a useful tool for studying various diseases and conditions. However, one limitation of using DMQP in lab experiments is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for DMQP research. One area of interest is the development of DMQP analogs with improved solubility and bioavailability. Another area of interest is the study of DMQP in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of DMQP and its potential in treating various diseases and conditions.
合成法
DMQP has been synthesized using different methods, including the condensation of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carboxylic acid with propanoyl hydrazide, and the condensation of 6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-carboxylic acid with propanoyl hydrazide followed by reduction with NaBH4. Both methods have been reported to yield DMQP with high purity.
科学的研究の応用
DMQP has been found to have potential in various research applications, including as an anticancer agent, a neuroprotective agent, and an anti-inflammatory agent. In vitro studies have shown that DMQP can induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various cell types. DMQP has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
131426-29-4 |
|---|---|
製品名 |
6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide |
分子式 |
C14H18N4O4 |
分子量 |
306.32 g/mol |
IUPAC名 |
3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanehydrazide |
InChI |
InChI=1S/C14H18N4O4/c1-18-10-7-12(22-3)11(21-2)6-9(10)16-8(14(18)20)4-5-13(19)17-15/h6-7H,4-5,15H2,1-3H3,(H,17,19) |
InChIキー |
FRKCSSCVWLUYQH-UHFFFAOYSA-N |
SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)NN)OC)OC |
正規SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)NN)OC)OC |
その他のCAS番号 |
131426-29-4 |
同義語 |
6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone-3-proprionylcarboxylic acid hydrazide 6,7-DMeO-MQPCH DMEQ-hydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)

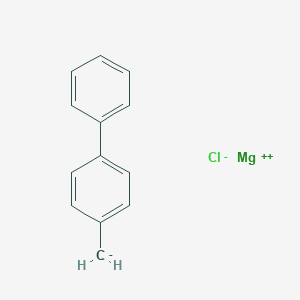

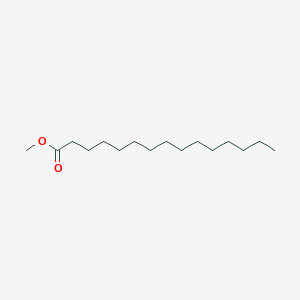
![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
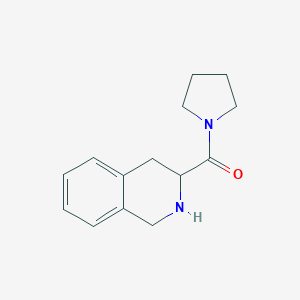
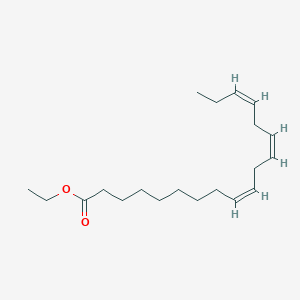
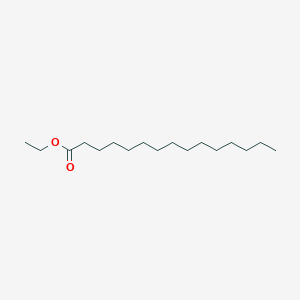
![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)

